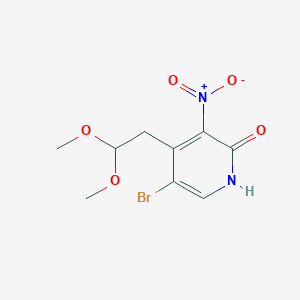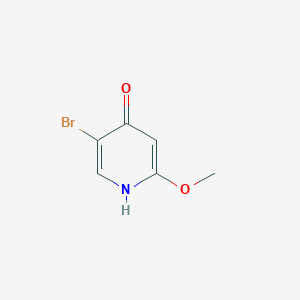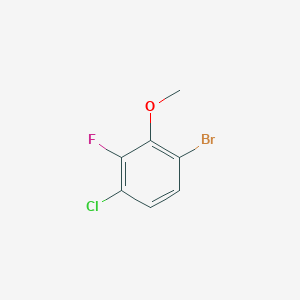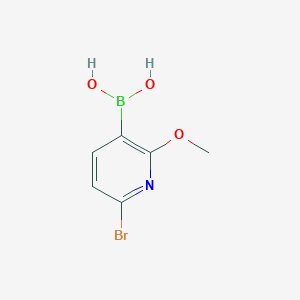
5-Bromo-3-chloro-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3BrClFO2 . It has a molecular weight of 253.45 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-fluorobenzoic acid is 1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-fluorobenzoic acid is a solid substance stored at ambient temperature .科学的研究の応用
Synthesis and Chemical Reactivity
- The synthesis of derivatives similar to 5-Bromo-3-chloro-2-fluorobenzoic acid and their chemical reactivity have been extensively studied. For instance, Zhou Peng-peng (2013) developed a method for synthesizing 3-Bromo-2-fluorobenzoic acid with high yield and purity, emphasizing low cost and suitability for industrial-scale production Zhou Peng-peng (2013). Similarly, the selectivity of reactions involving organolithium reagents with halobenzoic acids demonstrates the nuanced control achievable in synthesizing complex organic compounds Frédéric Gohier, Anne‐Sophie Castanet, & J. Mortier (2003).
Structural Characterization and Material Science
- Crystallographic studies and electronic structure analyses of benzoic acid derivatives, including those with halogen substitutions similar to 5-Bromo-3-chloro-2-fluorobenzoic acid, have been performed to understand the impact of such substitutions on molecular geometry, intermolecular interactions, and electronic properties. Pramanik, Dey, and Mukherjee (2019) provided insights into the crystal structures and electronic structures of ortho-, meta-, and para-substituted benzoic acid derivatives, highlighting the role of halogen bonds in assembling supramolecular frameworks S. Pramanik, Tanusri Dey, & A. K. Mukherjee (2019).
Catalysis and Synthetic Applications
- The chemoselectivity of cobalt-catalyzed carbonylation has been explored for the synthesis of various fluorobenzoic acid derivatives from polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This research by Boyarskiy et al. (2010) outlines a versatile method for preparing fluorobenzoic acid derivatives, underscoring the role of fluorine substituents in the reaction process V. Boyarskiy, M. Fonari, Tatiana S. Khaybulova, M. Gdaniec, & Y. Simonov (2010).
Adsorption Studies and Electrochemistry
- Ikezawa, Yoshida, and Ariga (2006) investigated the adsorption behaviors of halobenzoic acids on gold electrodes in acidic media, providing valuable insights into the electrochemical properties and potential applications of such compounds in sensors or electrocatalysis Y. Ikezawa, A. Yoshida, & Toshiyuki Ariga (2006).
作用機序
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin, eyes, and clothing should be avoided, and protective gloves, protective clothing, eye protection, and face protection should be worn .
特性
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGWZXBZZYVLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449008-15-4 |
Source


|
| Record name | 5-bromo-3-chloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)





![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)




